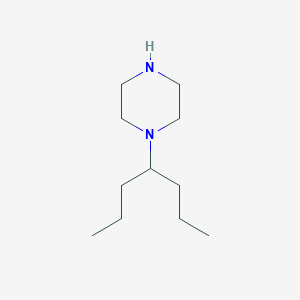
1-(1-Propylbutyl)piperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Heptan-4-yl)piperazine is an organic compound that belongs to the piperazine family Piperazines are heterocyclic amines characterized by a six-membered ring containing two nitrogen atoms at opposite positions
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(Heptan-4-yl)piperazine can be synthesized through several methods. One common approach involves the reaction of heptan-4-amine with piperazine under controlled conditions. The reaction typically requires a solvent such as ethanol or methanol and is carried out at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods: Industrial production of 1-(Heptan-4-yl)piperazine often involves large-scale synthesis using continuous flow reactors. This method ensures consistent product quality and high yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions: 1-(Heptan-4-yl)piperazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding N-oxides.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride to yield reduced derivatives.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions with halides or other electrophiles, leading to the formation of substituted piperazines.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products Formed:
Oxidation: N-oxides of 1-(Heptan-4-yl)piperazine.
Reduction: Reduced derivatives with altered functional groups.
Substitution: Substituted piperazines with various functional groups.
Scientific Research Applications
1-(Heptan-4-yl)piperazine has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its pharmacological properties, including potential use as an intermediate in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(Heptan-4-yl)piperazine involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The exact pathways and targets depend on the specific application and the functional groups present on the molecule.
Comparison with Similar Compounds
- 1-(Heptan-2-yl)piperazine
- 1-(Heptan-3-yl)piperazine
- 1-(Heptan-5-yl)piperazine
Comparison: 1-(Heptan-4-yl)piperazine is unique due to the position of the heptan-4-yl group, which influences its chemical reactivity and biological activity. Compared to its isomers, it may exhibit different binding affinities and pharmacokinetic properties, making it a valuable compound for specific applications.
Biological Activity
1-(1-Propylbutyl)piperazine is a member of the piperazine family, which has garnered attention for its potential biological activities. This compound is characterized by a six-membered ring structure containing two nitrogen atoms, which contributes to its diverse pharmacological properties. Research has indicated that derivatives of piperazine, including this compound, exhibit various biological activities, such as antimicrobial, anti-inflammatory, and anticancer effects.
Antimicrobial Properties
Piperazine derivatives have been extensively studied for their antimicrobial properties. For instance, compounds like 1-(1-Naphthylmethyl)-piperazine have demonstrated the ability to reverse multidrug resistance in Escherichia coli by acting as efflux pump inhibitors . This suggests that similar piperazine derivatives may possess comparable antimicrobial activities.
Anticancer Activity
The anticancer potential of piperazine derivatives has been a significant area of research. For example, certain piperazine hybrids have shown promising results against various cancer cell lines. In one study, a novel piperazine derivative exhibited potent antitumor activity against the A549 human lung cancer cell line with an IC50 value of 0.19 µM, outperforming traditional chemotherapeutics like cisplatin . This highlights the potential of this compound and its derivatives in cancer treatment.
The mechanism of action for piperazine compounds often involves interaction with neurotransmitter receptors and enzymes. For instance, some studies suggest that piperazines can act as GABA receptor agonists, leading to hyperpolarization of nerve endings and subsequent paralysis in certain parasitic infections. Additionally, the inhibition of urease activity has been identified as a crucial mechanism for combating Helicobacter pylori infections using piperazine derivatives .
Study on Chagas Disease
A notable case study involved the evaluation of a disubstituted piperazine compound in treating Chagas disease. The compound demonstrated significant efficacy in reducing parasite burden in an animal model when dosed at 50 mg/kg twice daily over five days. Although it did not reduce parasite levels below detection limits, it showed better performance compared to established treatments like posaconazole .
Urease Inhibition Study
In another investigation focusing on urease inhibition, several newly synthesized piperazine derivatives were tested for their ability to inhibit urease activity in Helicobacter pylori. Compounds showed varying degrees of inhibition with IC50 values significantly lower than standard inhibitors, indicating their potential as therapeutic agents against gastric infections .
Table 1: Biological Activity Summary of Piperazine Derivatives
Properties
CAS No. |
444892-66-4 |
|---|---|
Molecular Formula |
C11H24N2 |
Molecular Weight |
184.32 g/mol |
IUPAC Name |
1-heptan-4-ylpiperazine |
InChI |
InChI=1S/C11H24N2/c1-3-5-11(6-4-2)13-9-7-12-8-10-13/h11-12H,3-10H2,1-2H3 |
InChI Key |
GAMSMPMYIARKIG-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(CCC)N1CCNCC1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















